3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20441012
InChI: InChI=1S/C9H13ClN2O2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3,11H2,1-2H3
SMILES:
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC20441012

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide -

Specification

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
IUPAC Name 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C9H13ClN2O2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3,11H2,1-2H3
Standard InChI Key BLTKUZMXAPIQAU-UHFFFAOYSA-N
Canonical SMILES CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N

Introduction

Chemical Identity and Structural Features

3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide (molecular formula: C₉H₁₃ClN₂O₂S; molecular weight: 264.78 g/mol) features a benzene ring with:

  • Amino group (-NH₂) at position 3

  • Chloro group (-Cl) at position 4

  • N-ethyl (-CH₂CH₃) and N-methyl (-CH₃) substituents on the sulfonamide nitrogen.

The compound’s IUPAC name is 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide, and its SMILES representation is CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N. The presence of both ethyl and methyl groups on the sulfonamide nitrogen introduces steric effects that influence its reactivity and solubility .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight264.78 g/molCalculated
Boiling Point~377.5°C (predicted)Based on
Density1.40–1.45 g/cm³ (estimated)Extrapolated from
pKa11.8–12.2 (amino group)Derived from
SolubilityLow in water; soluble in DMSO, DMFAnalogous to

Synthesis and Industrial Production

Laboratory Synthesis

The compound can be synthesized via sulfonylation reactions:

  • Sulfonyl Chloride Preparation: React 3-amino-4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) to form 3-amino-4-chlorobenzenesulfonyl chloride.

  • Amine Coupling: Treat the sulfonyl chloride with N-ethylmethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine).

Reaction Scheme:

C6H5ClN-SO2Cl+CH3CH2N(CH3)BaseC9H13ClN2O2S+HCl\text{C}_6\text{H}_5\text{ClN-SO}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{N(CH}_3\text{)} \xrightarrow{\text{Base}} \text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S} + \text{HCl}

Yield optimization (70–85%) is achievable using continuous flow reactors, which enhance temperature and mixing control.

Industrial Scalability

Industrial production employs continuous flow chemistry to ensure reproducibility and safety. Key parameters include:

  • Temperature: 0–5°C during sulfonyl chloride formation

  • Reaction time: 2–4 hours

  • Purification: Recrystallization from ethanol/water mixtures.

Reactivity and Functionalization

The compound’s reactivity is governed by its:

  • Electrophilic sulfonamide group

  • Nucleophilic amino group

  • Aromatic chloro substituent.

Substitution Reactions

  • Chloro Displacement: Reacts with nucleophiles (e.g., amines, alkoxides) in SNAr reactions. For example, treatment with piperazine yields diamino derivatives.

  • Amino Group Modifications: Acylation with acetic anhydride forms acetamide derivatives, enhancing lipophilicity.

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the amino group to nitro under acidic conditions.

  • Reduction: Catalytic hydrogenation (Pd/C) reduces nitro to amino groups in related compounds.

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonamides are known carbonic anhydrase (CA) inhibitors. While direct data on this compound is lacking, analogs like 3-amino-4-chloro-N-methylbenzenesulfonamide show IC₅₀ values of 6–34 µM against CA isoforms. The ethyl-methyl substitution likely enhances membrane permeability, potentiating intracellular targeting.

Applications in Drug Development

Anticancer Agents

Derivatives of this compound induce apoptosis in cancer cells via caspase-3 activation and cell cycle arrest. For example:

Table 2: Cytotoxicity of Analogous Sulfonamides

CompoundCell Line (IC₅₀)Mechanism
3-Amino-4-chloro-N-methylHeLa (6 µM)Caspase-3 activation
4-Chloro-N-ethyl derivativeMCF-7 (20 µM)G2/M phase arrest

Cardiovascular Therapeutics

N-ethyl-N-methyl substitution may improve TNNI3K kinase inhibition, a target for cardiac hypertrophy. Related compounds reduce hypertrophic markers by 40–60% in murine models.

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